molecular formula C20H36O2 B1205476 Methyl sterculate CAS No. 3220-60-8

Methyl sterculate

Cat. No. B1205476
CAS RN: 3220-60-8
M. Wt: 308.5 g/mol
InChI Key: CMRNMZJAUFXOQF-UHFFFAOYSA-N
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Description

"Methyl Sterculate" is a compound that has been isolated and synthesized through various chemical reactions. It is primarily derived from methyl stearolate through photolysis or other synthetic methods involving diazomethane and has been studied for its unique chemical and physical properties.

Synthesis Analysis

This compound is synthesized from methyl stearolate by photolysis of diazomethane in the presence of methyl stearolate, resulting in a separable amount of the photoproduct with a yield of 9.5%. The presence of the cyclopropene structure in this compound is confirmed through spectroscopy and chemical methods (Altenburger, Berry, & Deutschman, 1970). Another method involves the reaction of methyl stearolate and diazomethane in the presence of copper bronze to form methyl 9,10-carbethoxymethano-9-octadecenoate, which upon further reactions yields this compound (GenslerWalter, 1969).

Scientific Research Applications

Synthesis and Characterization

  • Methyl sterculate was successfully synthesized and characterized in various studies. Altenburger, Berry, and Deutschman (1970) isolated this compound from a photolysis mixture, identifying a 9.5% yield and confirming its cyclopropene structure using spectroscopic and chemical methods (Altenburger, Berry, & Deutschman, 1970). GenslerWalter (1969) also contributed to the synthesis methods, detailing a process involving diazoacetate ester and copper bronze, leading to the production of this compound (GenslerWalter, 1969).

Biological Effects and Modifications

  • In a study by Scarpelli (1974), this compound's mitogenic effect on rat liver was examined. The study explored chemical modifications like hydrogenation and halogenation, finding that halogenated isomers were as effective as this compound in stimulating hepatocytes (Scarpelli, 1974). Additionally, Pande and Mead (1970) investigated the inhibitory effect of sterculate on the microsomal stearyl-CoA desaturase system in vitro, suggesting a nonspecific inhibition due to the detergent nature of free fatty acid (Pande & Mead, 1970).

Metabolism Studies

  • Altenburger, Berry, Reid, and Deutschman (1971) synthesized carbon-14 labeled sterculic acid and administered it to laying hens to study its metabolism and accumulation. This research aimed to understand how this compound is metabolized or accumulated in animals (Altenburger, Berry, Reid, & Deutschman, 1971).

Applications in Food Science

  • The work of Shenstone and Burley (1975) highlighted variations in egg yolk properties in hens fed with this compound, suggesting significant changes in lipid composition and physical properties of egg yolks (Shenstone & Burley, 1975).

Chemical Separation and Analysis

  • Pawlowski, Loveland, and Sinnhuber (1981) addressed the challenge of separating methyl malvalate and sterculate, achieving separation through high vacuum spinning band distillation (Pawlowski, Loveland, & Sinnhuber, 1981).

Future Directions

Methyl sterculate and its derivatives have shown potential in the treatment of various diseases. For instance, it has been found to have anti-inflammatory and protective roles in retinal diseases such as age-related macular degeneration (AMD) . This suggests that this compound may be useful in the development of new therapies for human diseases .

Mechanism of Action

Target of Action

Methyl sterculate, an ester form of sterculic acid, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is responsible for the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . It plays a significant role in lipid metabolism and body weight control, and has been associated with various diseases such as nonalcoholic steatohepatitis, Alzheimer’s disease, cancer, and skin disorders .

Mode of Action

this compound inhibits the activity of SCD1 . This inhibition prevents the synthesis of oleic acid in Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The inhibition of SCD1 by this compound is thought to provoke an imbalance between saturated and unsaturated lipids, which seriously alters membrane fluidity and cellular traffic .

Biochemical Pathways

The inhibition of SCD1 by this compound affects the biosynthesis of MUFAs, specifically palmitoleate and oleate, from their SFA precursors, palmitate and stearate . This alteration in lipid metabolism influences cellular membrane physiology and signaling, leading to broad effects on human physiology .

Pharmacokinetics

It is known that dietary this compound can decrease the activity of the microsomal stearyl-coa desaturase system . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of SCD1 by this compound leads to a decrease in the fatty acid content, an increase in the ratio of palmitate to other fatty acids, and a decrease in the levels of stearate and oleate in R. opacus when used at concentrations of 0.25 or 0.5 mM . It also inhibits the growth of, and is toxic to, the bacteria R. opacus .

properties

IUPAC Name

methyl 8-(2-octylcyclopropen-1-yl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRNMZJAUFXOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(C1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873118
Record name Methyl sterculate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3220-60-8
Record name Methyl sterculate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl sterculate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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